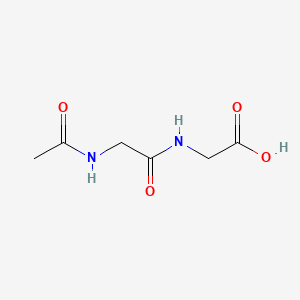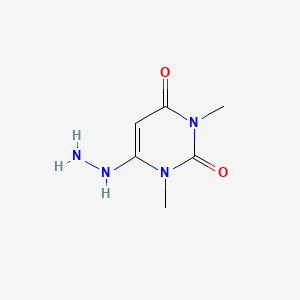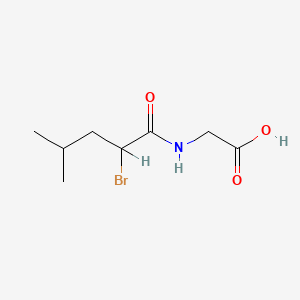
N-Hexadecanoyl-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Hexadecanoyl-proline is a useful research compound. Its molecular formula is C21H39NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Hexadecanoyl-proline is a signal molecule in the quorum sensing (QS) mechanisms of certain bacteria, such as the halophilic bacterium Halomonas smyrnensis AAD6 . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .
Mode of Action
It is known that it plays a role in the qs mechanism, which relies on the synthesis of small diffusible molecules (termed “autoinducers”) that bacteria release into the environment where they accumulate . When the amount of signal molecules like this compound reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes .
Biochemical Pathways
This compound is involved in the proline metabolic cycle . This cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . The enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the final step of proline biosynthesis . PYCR isoforms are consistently upregulated in many cancers, suggesting that proline metabolism and, by extension, this compound, could play a role in cancer biology .
Pharmacokinetics
Its physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, have been calculated . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the coordination of gene expression in bacterial communities, leading to changes in vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . In the context of proline metabolism, it may also impact cellular growth and death pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, halophiles like Halomonas smyrnensis AAD6 are able to synthesize products that are stable and to exploit their activities under extreme conditions, namely saline environments such as marine habitats, salt lakes, brines, and saline soils . Therefore, the efficacy and stability of this compound could potentially be influenced by such environmental conditions.
Properties
IUPAC Name |
1-hexadecanoylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAIXMQPJQVGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
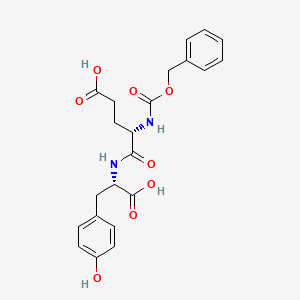
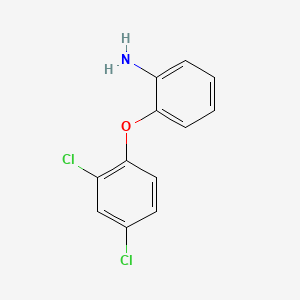
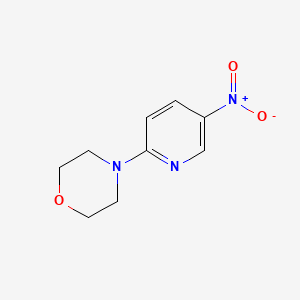
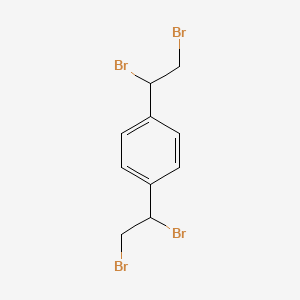
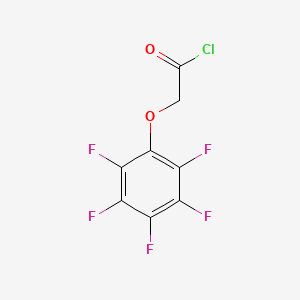

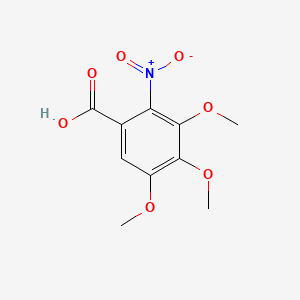

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
